4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and a boronic ester moiety attached to a pyridine ring. The combination of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic applications.
Preparation Methods
The synthesis of 4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the pyridine ring: The initial step involves the construction of the pyridine ring with the desired substituents. This can be achieved through various cyclization reactions.
Introduction of the cyclopropyl group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbene precursors.
Fluorination: The fluorine atom is introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Chemical Reactions Analysis
4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester. Common oxidizing agents include hydrogen peroxide and sodium perborate.
Substitution Reactions:
Scientific Research Applications
4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of drug candidates.
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for designing molecules with potential therapeutic properties, including anticancer and antiviral agents.
Material Science: It is used in the development of advanced materials, such as polymers and electronic devices, due to its ability to form stable carbon-boron bonds.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily related to its reactivity as a boronic ester. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the fluorine atom and the cyclopropyl group can influence the compound’s reactivity and selectivity in various chemical transformations.
Comparison with Similar Compounds
4-Cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be compared with other boronic esters, such as:
Phenylboronic acid pinacol ester: Unlike this compound, phenylboronic acid pinacol ester lacks the fluorine and cyclopropyl groups, resulting in different reactivity and applications.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is similar in structure but lacks the cyclopropyl group, which can affect its chemical properties and reactivity.
Properties
Molecular Formula |
C14H19BFNO2 |
---|---|
Molecular Weight |
263.12 g/mol |
IUPAC Name |
4-cyclopropyl-2-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C14H19BFNO2/c1-13(2)14(3,4)19-15(18-13)11-7-10(9-5-6-9)8-12(16)17-11/h7-9H,5-6H2,1-4H3 |
InChI Key |
MSSBJKDJRWNRFQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)F)C3CC3 |
Origin of Product |
United States |
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